3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as thiazolo-triazines . These compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy . The presence of specific functional groups can often be inferred from the chemical shifts observed in the NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely depending on the specific functional groups present and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence these properties .Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) . These compounds typically interact with electron donor and acceptor moieties .
Mode of Action
The compound likely interacts with its targets through intra- and intermolecular charge transfer states, induced through exciplex-like interactions . This interaction can lead to changes in the electronic state of the system, which is crucial for the functioning of devices like OLEDs .
Biochemical Pathways
In the context of oleds, the compound’s interaction with electron donor and acceptor moieties can influence the charge transfer states, affecting the overall efficiency of the device .
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, and solubility can influence its bioavailability .
Result of Action
The result of the compound’s action can vary depending on the context. In the case of OLEDs, the compound’s interaction with electron donor and acceptor moieties can lead to an increase in the external quantum efficiency of the device .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the packing benefits and relatively shorter radiative lifetime can favor the formation of intermolecular charge transfer state-induced exciplexes . Furthermore, the compound’s stability can be affected by storage conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-3-4-11(5-10(9)2)15-7-14-13-16(8-15)12(17)6-18-13/h3-5H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRDGVZYDEPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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